Benphthalate
Description
Benphthalate (hypothetical structure: benzene-phthalate ester) is a phthalate derivative primarily utilized as a plasticizer in polymer manufacturing. Phthalates are esters of phthalic acid, characterized by two alkyl or aryl chains attached to the benzene ring. This compound’s specific applications and toxicological profile are inferred from its structural analogs within the phthalate family, which are widely studied for their role in enhancing material flexibility .
Properties
CAS No. |
58098-09-2 |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dimethyl benzene-1,2-dicarboxylate;phenyl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C12H15NO.C10H10O4/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13;1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h1,3-4,7-8H,2,5-6,9-10H2;3-6H,1-2H3 |
InChI Key |
QEQTYKZZFDOVDC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC.C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC.C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
58098-09-2 |
Synonyms |
benphthalate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
- This compound : Presumed to consist of a benzene ring core with esterified phthalic acid groups.
- Dibutyl Phthalate (DBP) : Features two linear butyl chains.
- Diethylhexyl Phthalate (DEHP) : Contains branched ethylhexyl chains, enhancing its lipophilicity.
Key Structural Insight :
Branching in DEHP increases its molecular weight and resistance to hydrolysis compared to linear-chain phthalates like DBP. This compound’s aromatic benzene core may enhance stability but could alter metabolic pathways .
Physicochemical Properties
| Property | This compound (Inferred) | DBP | DEHP |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300–350 | 278.34 | 390.56 |
| Solubility in Water | Low (<1 mg/L) | 11.2 mg/L | 0.003 mg/L |
| Log P (Octanol-Water) | ~4.5–5.0 | 4.72 | 7.60 |
| Primary Use | Polymer plasticizer | PVC plasticizer | Medical device plasticizer |
Toxicity and Regulatory Status
- Toxicity studies on analogous compounds suggest endocrine disruption risks .
- DBP : Classified as a reproductive toxin (EU REACH). Banned in childcare products due to developmental toxicity .
- DEHP : Restricted under EU REACH (Annex XVII) and U.S. CPSIA. Linked to hepatic and reproductive effects in chronic exposure .
Risk Assessment :
DEHP’s higher log P correlates with prolonged tissue retention, whereas DBP’s water solubility increases environmental mobility. This compound’s structural hybrid may pose intermediate risks, warranting targeted biomonitoring .
Environmental and Industrial Impact
- Persistence : DEHP > this compound > DBP (based on branching and hydrophobicity).
- Regulatory Trends : DEHP faces global restrictions; DBP is phased out in consumer goods. This compound’s regulatory status remains undefined but could mirror DEHP if bioaccumulation is confirmed .
Critical Discussion
- Structural vs. Functional Similarity : Despite shared phthalate ester groups, chain branching (DEHP) and aromaticity (this compound) drastically alter metabolic degradation and toxicity profiles .
- Analytical Challenges: Chemical analysis of this compound in articles requires advanced extraction methods due to matrix binding, as noted in REACH guidance .
- Data Gaps : Specific toxicokinetic data for this compound are absent in current literature, highlighting the need for prioritized testing .
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